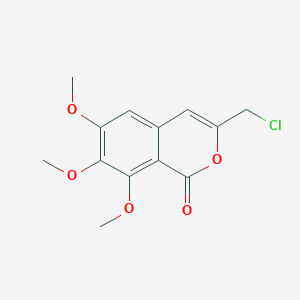
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid is a chemical compound with the molecular formula C14H12N2O2. It is commonly used in laboratory settings and the manufacture of chemical compounds . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-aminophenyl)ethane-1,2-dione can be achieved through various methods. One common approach involves the bromination reaction of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine . Another method includes the addition of 4,4’-dihydroxydiphenylmethane and 1,2-bis(4-pyridyl)ethane to a methanol-water solution, which is then allowed to stand at room temperature to form crystals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents like hydrogen gas for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, bromination can produce dibromo derivatives, while reduction can yield different amine compounds.
Scientific Research Applications
1,2-Bis(4-aminophenyl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Bis(4-aminophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-aminophenyl)ethane: A structurally similar compound with different functional groups.
4,4’-Diaminobibenzyl: Another similar compound with variations in its molecular structure.
Uniqueness
1,2-Bis(4-aminophenyl)ethane-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62902-07-2 |
|---|---|
Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
1,2-bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid |
InChI |
InChI=1S/C14H12N2O2.H2O4S/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;1-5(2,3)4/h1-8H,15-16H2;(H2,1,2,3,4) |
InChI Key |
NDMUSOFIOWRQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



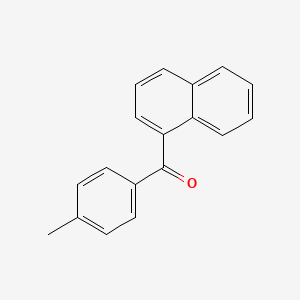
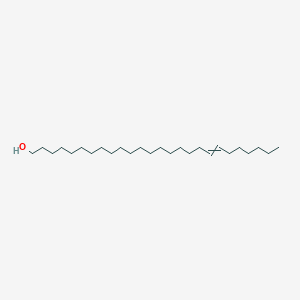
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
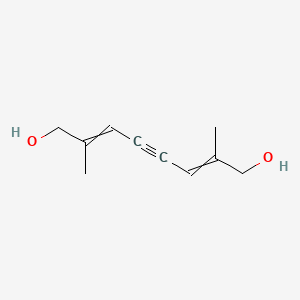
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

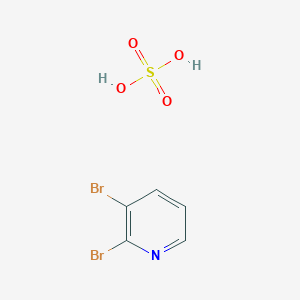
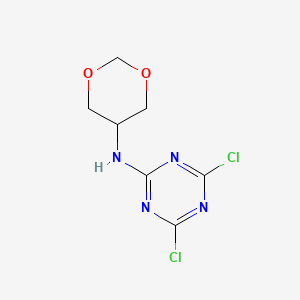
![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
